molecular formula C12H9F6NO B1319027 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 284027-34-5

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1319027
M. Wt: 297.2 g/mol
InChI Key: OZLKEHFVMNOUHQ-UHFFFAOYSA-N
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Patent
US07307086B2

Procedure details

2-(Trifluoroacetyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (4.1 g, 12 mmol) was dissolved in ethanol (16.0 mL). Potassium carbonate (4.0 g, 29 mmol) and water (4 mL) were added and the mixture was refluxed for 2 h. After cooling, the solution was diluted with water and extracted with dichloromethane four times. The combined extracts were dried (MgSO4), filtered, and concentrated. Purification by high pressure chromatography on silica gel eluting with a gradient of 100% A to 20% B (A=1% NH4OH/5% MeOH/EtOAc; B=1% NH4OH/MeOH) over 13 min provided the title compound (1.4 g, 59%). MS calculated for C10H10F3N: (M+H)+202; found 202.0.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
1%
Yield
59%

Identifiers

REACTION_CXSMILES
FC(F)(F)C([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([C:15]([F:18])([F:17])[F:16])=[CH:10][CH:11]=2)[CH2:6]1)=[O:4].[C:21](=O)([O-])[O-:22].[K+].[K+]>C(O)C.O>[NH4+:5].[OH-:4].[CH3:21][OH:22].[F:18][C:15]([F:16])([F:17])[C:9]1[CH:8]=[C:7]2[C:12]([CH2:13][CH2:14][NH:5][CH2:6]2)=[CH:11][CH:10]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
FC(C(=O)N1CC2=CC(=CC=C2CC1)C(F)(F)F)(F)F
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by high pressure chromatography on silica gel eluting with a gradient of 100% A to 20% B (A=1% NH4OH/5% MeOH/EtOAc

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-].CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
FC(C1=CC=C2CCNCC2=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 116%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.